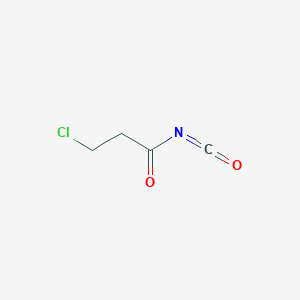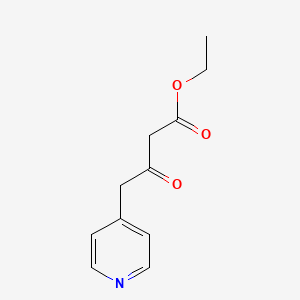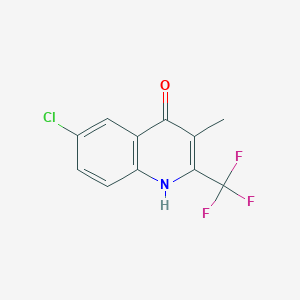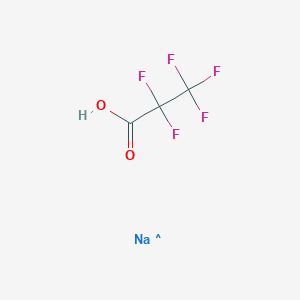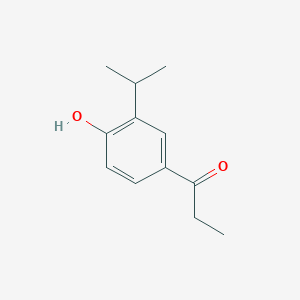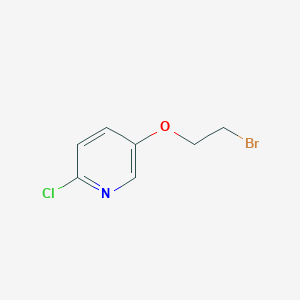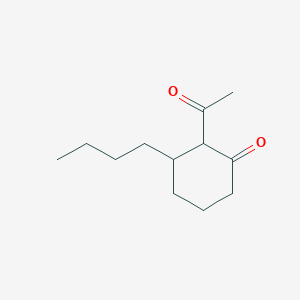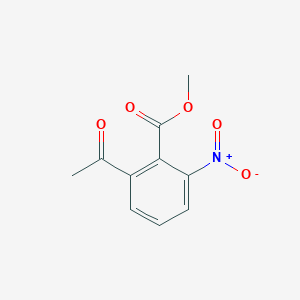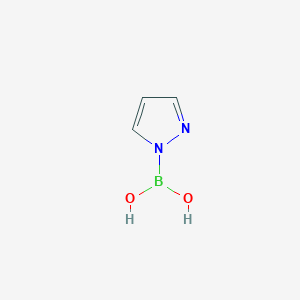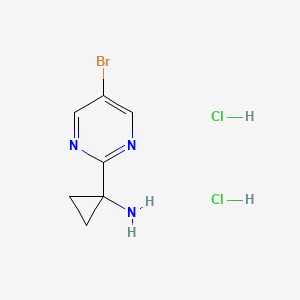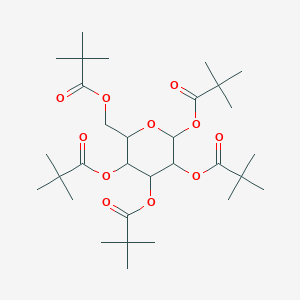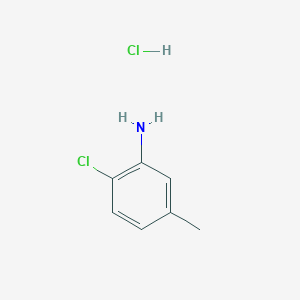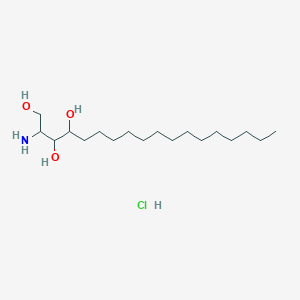
Phytosphingosine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phytosphingosine hydrochloride can be synthesized through several methods. One common approach involves the reduction of phytosphingosine using sodium borohydride (NaBH4) in the presence of a suitable solvent like methanol. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Specific yeast strains, such as Saccharomyces cerevisiae, are used to produce phytosphingosine, which is then converted to its hydrochloride salt through acidification .
Chemical Reactions Analysis
Types of Reactions
Phytosphingosine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of 2-Aminooctadecane-1,3,4-triol, such as ketones, aldehydes, and substituted amino alcohols .
Scientific Research Applications
Phytosphingosine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex sphingolipids and other bioactive molecules.
Biology: The compound plays a crucial role in cell signaling and membrane structure.
Industry: It is used in the cosmetic industry for its moisturizing and skin barrier-enhancing properties.
Mechanism of Action
Phytosphingosine hydrochloride exerts its effects through several mechanisms:
Cell Membrane Integration: It integrates into cell membranes, influencing their structure and function.
Signal Transduction: The compound is involved in signal transduction pathways, particularly those related to cell growth and apoptosis.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and modulates immune responses.
Comparison with Similar Compounds
Similar Compounds
Sphingosine: A precursor to 2-Aminooctadecane-1,3,4-triol, sphingosine is another important sphingolipid component.
Ceramide: A derivative of sphingosine, ceramide plays a key role in maintaining skin barrier function and hydration.
Sphinganine: Similar in structure, sphinganine is another sphingolipid metabolite with biological significance.
Uniqueness
Phytosphingosine hydrochloride is unique due to its specific hydroxylation pattern, which imparts distinct biological activities. Its ability to modulate cell signaling and its anti-inflammatory properties make it particularly valuable in medical and cosmetic applications .
Properties
CAS No. |
183117-20-6 |
|---|---|
Molecular Formula |
C18H40ClNO3 |
Molecular Weight |
354.0 g/mol |
IUPAC Name |
2-aminooctadecane-1,3,4-triol;hydrochloride |
InChI |
InChI=1S/C18H39NO3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20;/h16-18,20-22H,2-15,19H2,1H3;1H |
InChI Key |
GDKAAHDFPOWGQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N)O)O.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
